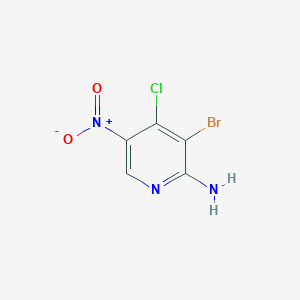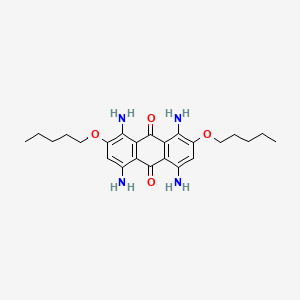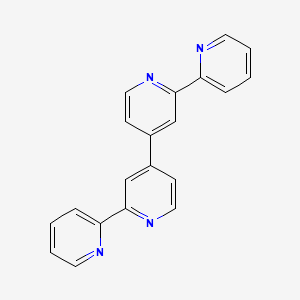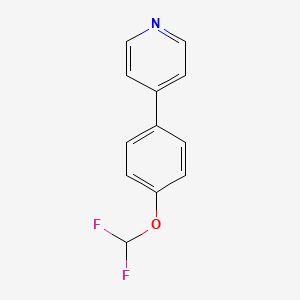
4-(4-(Difluoromethoxy)phenyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-(Difluoromethoxy)phenyl)pyridine is a chemical compound that features a pyridine ring substituted with a difluoromethoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Difluoromethoxy)phenyl)pyridine typically involves the reaction of 4-bromopyridine with 4-(difluoromethoxy)phenylboronic acid under Suzuki coupling conditions. The reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like dimethylformamide (DMF) or toluene. The reaction is carried out at elevated temperatures, usually around 100°C, for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-(Difluoromethoxy)phenyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
4-(4-(Difluoromethoxy)phenyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-(4-(Difluoromethoxy)phenyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group enhances the compound’s ability to form hydrogen bonds and other interactions with target molecules, thereby modulating their activity. This can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Trifluoromethoxy)phenylpyridine
- 4-(Methoxy)phenylpyridine
- 4-(Chloromethoxy)phenylpyridine
Uniqueness
4-(4-(Difluoromethoxy)phenyl)pyridine is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in biological applications compared to its analogs.
Eigenschaften
Molekularformel |
C12H9F2NO |
|---|---|
Molekulargewicht |
221.20 g/mol |
IUPAC-Name |
4-[4-(difluoromethoxy)phenyl]pyridine |
InChI |
InChI=1S/C12H9F2NO/c13-12(14)16-11-3-1-9(2-4-11)10-5-7-15-8-6-10/h1-8,12H |
InChI-Schlüssel |
IPTOHWITIGZHBJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC=NC=C2)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


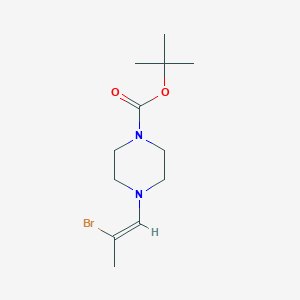


![2,3,5,6-tetrahydrofuro[3,2-f][1]benzofuran](/img/structure/B15251083.png)
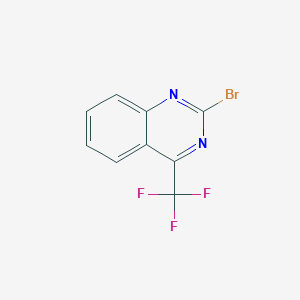
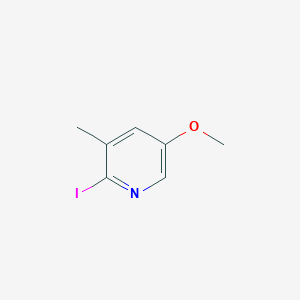

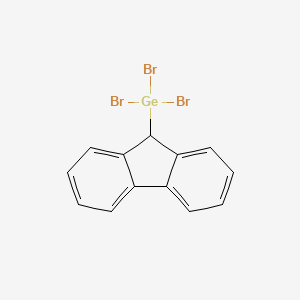
![2-([2,4'-Bipyridin]-3-yl)acetonitrile](/img/structure/B15251120.png)

